molecular formula C10H7FN2OS B8395724 1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone

1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone

Cat. No. B8395724
M. Wt: 222.24 g/mol
InChI Key: GPWRIPCCDGKEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C10H7FN2OS and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7FN2OS

Molecular Weight

222.24 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]ethanone

InChI

InChI=1S/C10H7FN2OS/c1-6(14)10-12-9(13-15-10)7-2-4-8(11)5-3-7/h2-5H,1H3

InChI Key

GPWRIPCCDGKEMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NS1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In still a further embodiment, 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone may be prepared according to the methodology and reagents of Scheme 16A. In this embodiment, a 1,3,4-oxathiazol-2-one ring fragment is generated and subsequently converted to a 1,2,4-thiadiazole ring fragment during the preparation of 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone. Specifically, 4-fluorobenzamide is reacted with chlorocarbonylsulfenyl chloride to provide 5-(4-fluoro-phenyl)-1,3,4-oxathiazol-2-one. In one embodiment, the reaction is performed in toluene. In another embodiment, the reaction is performed at elevated temperatures of about 80° C. for about 3 hours. 5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one is then reacted with acetyl cyanide to provide 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)-ethanone. In one embodiment, this reaction is performed in 1,2-dichlorobenzene. In another embodiment, this reaction is performed at elevated temperatures of about 160° C. for about 20 hours. 1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone is then converted to a compound of Formula (I-A) by the methods described herein, such as Scheme 1.
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